

Application Note: NMR Spectroscopy of Pyridoxine Derivatives

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-6-methylpyridin-3-ol

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxine, a form of Vitamin B6, and its derivatives are crucial cofactors in a vast array of enzymatic reactions essential for human health. The biologically active form, pyridoxal 5'-phosphate (PLP), plays a pivotal role in the metabolism of amino acids, neurotransmitters, and other vital molecules^[1]. Consequently, the structural and quantitative analysis of pyridoxine derivatives is of significant interest in pharmaceutical research, drug development, and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information on molecular structure, conformation, quantification, and interactions, making it an indispensable tool for studying these compounds^{[2][3]}. This document outlines key applications and detailed protocols for the NMR analysis of pyridoxine derivatives.

Applications of NMR in Pyridoxine Derivative Analysis

NMR spectroscopy offers a versatile platform for the comprehensive analysis of pyridoxine and its derivatives.

- Structural Elucidation and Conformational Analysis: 1D (^1H , ^{13}C , ^{31}P) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are fundamental for confirming the chemical structure of newly synthesized pyridoxine derivatives[4]. Dynamic NMR (DNMR) studies can also be employed to investigate conformational mobility and the energy barriers of molecular rotations, which is critical for understanding their biological activity and interaction with receptors[5][6].
- Quantitative Analysis (qNMR): Quantitative ^1H -NMR (qNMR) provides a highly accurate and precise method for determining the purity and concentration of pyridoxine derivatives in raw materials and finished products[7]. Unlike chromatographic methods, qNMR does not require an identical standard for each analyte and can be used for simultaneous quantification of multiple components in a mixture, such as melatonin and vitamin B6 in dietary supplements[8][9].
- Interaction Studies: NMR is highly sensitive to the chemical environment. ^{31}P NMR is particularly useful for probing the microenvironment and protonation state of the phosphate group in pyridoxal 5'-phosphate when it is bound to enzymes[10][11]. These studies provide insights into enzyme-cofactor interactions and catalytic mechanisms[12][13].
- Metabolic and Biosynthetic Pathway Studies: By using ^{13}C -labeled substrates, NMR can be used to trace the incorporation of precursors into the pyridoxine scaffold. This has been instrumental in elucidating the biosynthetic pathways of Vitamin B6 in organisms like *Escherichia coli*[14][15]. Metabolomic studies using NMR can also identify and quantify changes in metabolite profiles resulting from vitamin B6 deficiency[16].

Quantitative Data Presentation

The following tables summarize typical NMR spectral data for pyridoxine and its key derivative, pyridoxal 5'-phosphate. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Chemical Shift Data for Pyridoxine Derivatives

Compound	Solvent	Proton Assignment	Chemical Shift (δ , ppm)
Pyridoxine[1][17]	D ₂ O	H-6	7.65
CH ₂ (C4')	4.73		
CH ₂ (C5')	4.74		
CH ₃ (C2')	2.45		
Pyridoxine HCl[18]	DMSO-d ₆	H-6	8.12
CH ₂ (C4')	4.79		
CH ₂ (C5')	4.72		
CH ₃ (C2')	2.62		
Pyridoxal 5'-Phosphate[19]	H ₂ O	H-6	8.17
CHO (C4')	10.03		
CH ₂ (C5')	5.09		
CH ₃ (C2')	2.68		

Table 2: ^{13}C NMR Chemical Shift Data for Pyridoxine Derivatives

Compound	Solvent	Carbon Assignment	Chemical Shift (δ , ppm)
Pyridoxine[1][20]	D ₂ O	C-2	147.01
C-3		163.44	
C-4		141.46	
C-5		138.20	
C-6		127.42	
C-2' (CH ₃)		18.23	
C-4' (CH ₂ OH)		58.69	
C-5' (CH ₂ OH)		61.49	
Pyridoxal 5'-Phosphate[12]	H ₂ O	C-4' (CHO)	167.7
C-5' (CH ₂ OP)		62.7	

Table 3: ^{31}P NMR Chemical Shift Data for Pyridoxal 5'-Phosphate

Compound	Conditions	Observation	Reference
Pyridoxal 5'-Phosphate	Free in solution	pH-dependent chemical shift	[10]
Bound to aspartate transaminase	Single, pH-independent signal corresponding to a fully ionized phosphate monoester	[10][11]	

Experimental Protocols

The following are generalized protocols that can be adapted for specific pyridoxine derivatives and instrumentation.

Protocol 1: Standard Sample Preparation for ^1H and ^{13}C NMR

- Sample Weighing: Accurately weigh 5-25 mg of the pyridoxine derivative for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial[21].
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D_2O , DMSO-d_6 , CD_3OD)[21]. D_2O is common for water-soluble derivatives like pyridoxine HCl[22].
- Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial[21]. Vortex or gently warm the mixture if necessary to ensure complete dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particulates.
- Referencing: For referencing, rely on the residual solvent peak or add a small amount of an internal standard like DSS or TSP for aqueous samples[3].

Protocol 2: 1D ^1H NMR Experiment for Structural Confirmation

- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition Parameters:
 - Pulse Program: Use a standard single-pulse sequence (e.g., ' zg30' or ' zgpr' with water suppression for D_2O samples)[3].
 - Spectral Width: Set a spectral width appropriate for ^1H NMR, typically 10-12 ppm.
 - Acquisition Time (AQ): Set to ~2-4 seconds.
 - Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for sufficient relaxation.

- Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum manually or automatically.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the reference signal.
 - Integrate the peaks to determine relative proton ratios.

Protocol 3: Quantitative ^1H NMR (qNMR) for Assay of Pyridoxine HCl

- Sample Preparation:
 - Accurately weigh approximately 20 mg of the pyridoxine HCl sample.
 - Accurately weigh approximately 10 mg of a certified internal standard (IS) (e.g., maleic acid)[22]. The IS should have at least one sharp, well-resolved signal that does not overlap with any analyte signals[8].
 - Dissolve both the sample and the IS together in a known volume of D_2O in a volumetric flask. Transfer an exact volume (e.g., 0.6 mL) to the NMR tube.
- Acquisition Parameters:
 - Crucial for Quantification: The relaxation delay (D1) must be long enough to ensure complete T_1 relaxation for all signals being quantified. Set D1 to at least 5 times the longest T_1 value of the signals of interest (a D1 of 30 seconds is often a safe starting point if T_1 is unknown)[3].
 - Pulse Angle: Use a 90° pulse to maximize signal intensity.

- Number of Scans (NS): Acquire enough scans (e.g., 16 to 128) for a high signal-to-noise ratio (>150:1) on the peaks of interest.
- Data Processing and Calculation:
 - Carefully process the spectrum (Fourier transform, phasing, baseline correction).
 - Integrate the selected, non-overlapping signal for pyridoxine HCl (e.g., the aromatic H-6 proton at ~8.1 ppm) and a signal from the internal standard[8][22].
 - Calculate the concentration or purity using the following formula: Purity (%) = $(I_{\text{analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{analyte}}) * (M_{\text{analyte}} / M_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$ Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.

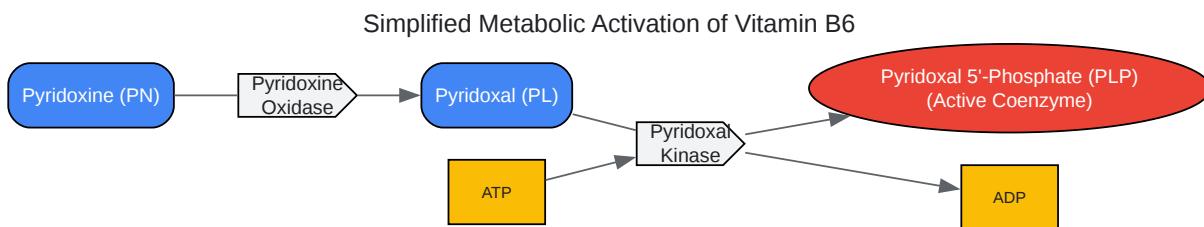
Visualizations

The following diagrams illustrate key workflows and pathways relevant to the NMR analysis of pyridoxine derivatives.



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Caption: A typical experimental workflow for the NMR analysis of small molecules.



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Caption: Metabolic conversion of pyridoxine to its active form, PLP.

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- To cite this document: BenchChem. [Application Note: NMR Spectroscopy of Pyridoxine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186355#nmr-spectroscopy-of-pyridoxine-derivatives>

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